3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate
Overview
Description
3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, such as dna and topoisomerase ii . This interaction can lead to DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been shown to have antiproliferative effects against certain cell lines , suggesting potential anticancer activity.
Biochemical Analysis
Biochemical Properties
3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as topoisomerase II, which is involved in DNA replication and repair . The compound’s interaction with topoisomerase II results in the formation of DNA double-strand breaks, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to bind to other proteins involved in cellular signaling pathways, thereby modulating their activity and influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by causing DNA damage and inhibiting cell proliferation. It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins . These effects collectively contribute to the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of topoisomerase II, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands . This leads to the accumulation of DNA breaks and subsequent cell death. Additionally, the compound can inhibit or activate other enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Changes in gene expression are also observed, as the compound can influence the binding of transcription factors to DNA, altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the compound’s potential as a long-term therapeutic agent.
Properties
IUPAC Name |
3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S.H2O/c1-4-5(6(10)11)12-7-8-2-3-9(4)7;/h2-3H2,1H3,(H,10,11);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXLHXRZDTXKAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NCCN12)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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